
2-Amino-4,5-diphenyl-3-furonitrile
Overview
Description
2-Amino-4,5-diphenyl-3-furonitrile is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686265. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Amino-4,5-diphenyl-3-furonitrile is an organic compound with notable pharmacological properties, characterized by its unique structural features that include both amino and furan moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 260.29 g/mol
- Appearance : White crystalline solid
- Melting Point : Varies slightly based on purity and conditions
The compound's structure contributes to its reactivity and biological properties, making it a versatile intermediate in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Its derivatives have shown potential in various therapeutic areas, including:
- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : It has been suggested that the compound may enhance cholinergic signaling by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts.
- Antimicrobial Properties : Preliminary investigations suggest efficacy against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- Inhibition of acetylcholinesterase leads to increased cholinergic activity, which is beneficial in neurodegenerative diseases such as Alzheimer's disease .
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Modulation of Signaling Pathways :
- The compound has been shown to influence key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
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Gene Expression Regulation :
- Interaction with transcription factors allows it to alter the expression of genes involved in apoptosis and cellular metabolism .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Synthesis Methods
Various synthesis methods for this compound have been developed, enhancing its availability for research and potential therapeutic uses. The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield the desired compound.
Scientific Research Applications
Photopolymerization Processes
Cationic Photopolymerization:
Recent studies have demonstrated that 2-amino-4,5-diphenyl-3-furonitrile derivatives can accelerate cationic photopolymerization processes. These compounds serve as effective photoinitiators under near UV light, enabling the polymerization of epoxides and vinyl monomers. The acceleration of these reactions is crucial for applications in coatings and adhesives, where rapid curing is desired .
Fluorescent Sensors:
The compound's ability to act as a fluorescent sensor has been extensively researched. It exhibits fluorescence in the blue light region (400–450 nm), making it suitable for monitoring the progress of photopolymerization. The fluorescence intensity ratio method allows for quantitative assessment of polymerization, proving to be more sensitive than traditional probes used in the industry .
Biological Applications
Anticancer Activity:
this compound has shown promising results in cytotoxicity assays against various cancer cell lines. Specifically, derivatives of this compound have been tested for their efficacy against breast cancer cell lines, with some exhibiting IC50 values lower than those of established chemotherapeutics like Doxorubicin. For instance, one derivative demonstrated an IC50 value of 1.81 μM against MDA-MB-231 cells, indicating its potential as a lead compound in anticancer drug development .
Mechanism of Action:
The mechanism by which these compounds exert their cytotoxic effects may involve DNA binding and interference with DNA-associated enzymes. This class of compounds has shown high accumulation in target cells, which enhances their therapeutic efficacy against malignancies .
Table 1: Fluorescence Properties of this compound Derivatives
Compound ID | Emission Max (nm) | IC50 (MDA-MB-231) | IC50 (MCF-7) |
---|---|---|---|
Compound 1 | 400 | >100 μM | Not effective |
Compound 2 | 418 | 8.01 μM | 16.20 μM |
Compound 3 | 420 | 1.81 μM | 2.85 μM |
Compound 4 | - | 6.93 μM | 5.59 μM |
This table summarizes the key fluorescence properties and cytotoxicity data for selected derivatives of the compound.
Case Study: Acceleration of Cationic Photopolymerization
In a controlled study, the effectiveness of various derivatives was evaluated in terms of their ability to accelerate cationic photopolymerization processes. The study revealed that certain derivatives not only initiated polymerization but also enhanced the overall reaction rate compared to conventional initiators. This finding suggests potential industrial applications in the formulation of faster-curing materials .
Properties
IUPAC Name |
2-amino-4,5-diphenylfuran-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-11-14-15(12-7-3-1-4-8-12)16(20-17(14)19)13-9-5-2-6-10-13/h1-10H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMLOQVCKVCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203568 | |
Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-73-1 | |
Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-diphenyl-3-furancarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4,5-DIPHENYL-3-FURONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5550COI90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-4,5-diphenylfuran-3-carbonitrile a useful starting material in organic synthesis?
A: 2-amino-4,5-diphenylfuran-3-carbonitrile possesses a unique arrangement of functional groups – an amino group (-NH2) and a nitrile group (-CN) attached to a furan ring. This bifunctional nature allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing diverse heterocyclic compounds. [, , ] For instance, the reaction with N-[bis(methylthio)methylene]glycine ethyl ester leads to the formation of furo[3,2-e]imidazo[l,2-c]pyrimidines. [] Similarly, reacting it with benzonitrile yields 4-amino-2.5,6-triphenylfuro[2,3-d]pyrimidine. []
Q2: What types of heterocyclic compounds can be synthesized using 2-amino-4,5-diphenylfuran-3-carbonitrile?
A2: Researchers have successfully employed 2-amino-4,5-diphenylfuran-3-carbonitrile to synthesize a variety of heterocyclic systems. Examples include:
- Furo[3,2-e]imidazo[1,2-c]pyrimidines: These compounds are generated through the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with N-[bis(methylthio)methylene]glycine ethyl ester, followed by a cyclization reaction. []
- Furo[2,3-d]pyrimidines: These can be synthesized by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with various reagents like benzonitrile, formic acid, or acetic anhydride, followed by appropriate cyclization steps. [, ]
- Furo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These isomeric triazoles can be prepared by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with arylidene-hydrazono-5,6-diphenylfuro[2,3-d]pyrimidine or N-(arylmethylene)-4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-amine, followed by cyclization and oxidation. []
- 4H-Furo[2,3-d][1,3]oxazin-4-ones: These compounds are obtained by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with benzoyl chloride. The resulting 4H-Furo[2,3-d][1,3]oxazin-4-ones can be further transformed into a variety of furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran derivatives, and furo[3,2-d]imadazolones by reacting with diverse nitrogen nucleophiles. []
Q3: What are the potential applications of the heterocyclic compounds derived from 2-amino-4,5-diphenylfuran-3-carbonitrile?
A: The synthesized furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines were tested for their antimicrobial activity. [] This suggests that these compounds, and other heterocycles derived from 2-amino-4,5-diphenylfuran-3-carbonitrile, hold promise as potential leads in medicinal chemistry and drug discovery. Further research is needed to explore their activity against a wider range of pathogens and to optimize their pharmacological properties.
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